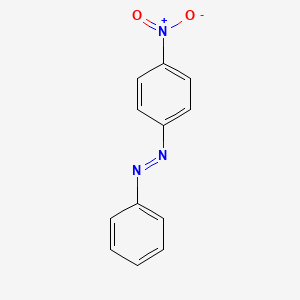

4-Nitroazobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16043. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTDJBMGPQLSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870979 | |

| Record name | 4-Nitroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-52-3 | |

| Record name | 1-(4-Nitrophenyl)-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P9OZE3IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitroazobenzene synthesis pathways and mechanisms

An In-Depth Technical Guide to the Synthesis of 4-Nitroazobenzene: Pathways, Mechanisms, and Experimental Protocols

Introduction

This compound is a prominent derivative of azobenzene, distinguished by a nitro group in the para position of one of its phenyl rings. First synthesized in the late 19th century through the direct nitration of azobenzene, its development has been pivotal for both industrial applications and fundamental chemical research.[1] The compound's vibrant color and, more significantly, its photochemical properties, have established it as a cornerstone molecule in the study of photochromism.[1] The reversible trans-cis isomerization that this compound undergoes upon light irradiation allows it to function as a molecular switch, making it a model system for research in molecular electronics, data storage, and electron transfer processes.[1][2]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, detailing the underlying mechanisms, offering field-proven experimental protocols, and discussing modern catalytic advancements. It is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis and behavior of this versatile molecule.

Core Synthesis Pathways and Mechanisms

The synthesis of this compound can be achieved through several distinct methods, each with its own advantages regarding yield, scalability, and substrate scope. The most prevalent and historically significant methods are diazotization and azo coupling, the Baeyer-Mills reaction, and direct nitration.

Diazotization and Azo Coupling: The Predominant Method

The most widely employed laboratory-scale synthesis of this compound is the diazotization of an aromatic amine followed by an azo coupling reaction.[1][3] This classical approach offers high yields and a well-understood, controllable reaction pathway.

Mechanism: The process occurs in two primary stages:

-

Diazotization: A primary aromatic amine, such as 4-nitroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid). This reaction must be conducted at low temperatures (0–5°C) to prevent the highly unstable diazonium salt from decomposing.[1][4] The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amine's nucleophilic nitrogen atom attacks the nitrosonium ion, and subsequent proton transfers and dehydration yield the aryl diazonium salt.

-

Azo Coupling: The resulting diazonium salt is a weak electrophile and readily undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound (the coupling agent), such as phenol or aniline.[1][5] The coupling partner attacks the terminal nitrogen of the diazonium salt, leading to the formation of the characteristic azo (−N=N−) bond and the final azobenzene product.

Caption: Mechanism of Diazotization and Azo Coupling.

The Baeyer-Mills Reaction: Condensation for Asymmetric Products

The Baeyer-Mills reaction provides a powerful alternative, particularly for synthesizing asymmetric azobenzenes.[5] This method involves the condensation of an aniline with a nitrosobenzene derivative, typically in an acidic medium like acetic acid.[5][6]

Mechanism: The reaction proceeds via the nucleophilic attack of the aniline's amino group on the nitrogen atom of the protonated nitroso group.[7] This is followed by a series of proton transfers and a dehydration step, which results in the formation of the azo linkage. The reaction is most efficient when using an electron-rich aniline and an electron-poor nitrosobenzene, a condition perfectly met for the synthesis of this compound (using aniline and 4-nitrosobenzene).[6] This method has been successfully adapted for continuous flow synthesis, allowing for efficient and scalable production.[6][8][9]

Caption: The Baeyer-Mills Condensation Pathway.

Direct Nitration of Azobenzene

Historically, one of the first methods used to produce this compound was the direct electrophilic nitration of the parent azobenzene molecule.[1]

Mechanism: This reaction employs a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). The azobenzene ring then acts as a nucleophile, attacking the nitronium ion. The azo group acts as a deactivating but para-directing substituent, leading to the preferential formation of this compound as the major product.[1]

Sources

- 1. Buy this compound | 2491-52-3 [smolecule.com]

- 2. Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. ijirset.com [ijirset.com]

- 4. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.library.txst.edu [digital.library.txst.edu]

- 6. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thieme.de [thieme.de]

- 9. vapourtec.com [vapourtec.com]

An In-Depth Technical Guide to the Chemical Properties and Characterization of 4-Nitroazobenzene

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-nitroazobenzene, a molecule of significant interest in the fields of materials science and drug development. As a quintessential "push-pull" azobenzene derivative, its photochromic behavior and electronic properties are of paramount importance. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into its handling and analysis. We will delve into its synthesis, explore its unique reactivity, and provide detailed protocols for its characterization using modern spectroscopic techniques.

Introduction: The Significance of this compound

This compound is an organic compound featuring an azo group (-N=N-) linking a phenyl group to a 4-nitrophenyl group. The presence of the electron-donating phenyl ring and the electron-withdrawing nitro group at opposite ends of the conjugated system classifies it as a "push-pull" azobenzene. This electronic arrangement is central to its noteworthy properties, including its intense coloration and, most notably, its ability to undergo reversible trans-cis photoisomerization. This light-induced switching capability has positioned this compound and its derivatives as key components in the development of molecular switches, optical data storage, and photosensitive materials. In the realm of drug development, azobenzene scaffolds are explored for photodynamic therapy and targeted drug delivery, where the trans-cis isomerization can be harnessed to control biological activity with light.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉N₃O₂ | |

| Molecular Weight | 227.22 g/mol | |

| Appearance | Orange to yellow powder | |

| Melting Point | 132-134 °C | |

| Boiling Point | ~392.9 °C at 760 mmHg (estimated) | |

| Solubility | Soluble in many organic solvents such as dichloromethane, acetone, and THF. | |

| Dipole Moment | 4.45 D |

Synthesis of this compound

The synthesis of this compound can be approached through several well-established methods. The choice of method often depends on the desired scale, purity, and available starting materials.

Diazotization and Azo Coupling

This is a widely employed and versatile method for the synthesis of azobenzenes.[1]

Workflow for Diazotization and Azo Coupling:

Caption: Diazotization of p-nitroaniline followed by azo coupling with benzene.

Experimental Protocol: Diazotization of p-Nitroaniline and Coupling with Phenol

Causality: This protocol utilizes the electrophilic nature of the diazonium salt generated from p-nitroaniline to attack an electron-rich aromatic ring, in this case, phenol. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt.

-

Diazonium Salt Formation:

-

In a beaker, suspend p-nitroaniline (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 5 mL of water) dropwise. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.

-

-

Azo Coupling:

-

In a separate beaker, dissolve phenol (0.01 mol) in an aqueous solution of sodium hydroxide (10%, 10 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring for 30 minutes in the ice bath.

-

-

Work-up and Purification:

-

Filter the crude product using a Büchner funnel and wash with cold water until the filtrate is neutral.

-

Recrystallize the solid from ethanol to obtain pure 4-hydroxy-4'-nitroazobenzene.

-

Nitration of Azobenzene

This method involves the direct nitration of the azobenzene backbone.

Experimental Protocol: Nitration of Azobenzene

Causality: The azo group is an ortho-, para-directing deactivator. Nitration with a mixture of nitric and sulfuric acids will predominantly yield the para-substituted product due to steric hindrance at the ortho positions.

-

Dissolve azobenzene (0.01 mol) in concentrated sulfuric acid (20 mL) at room temperature.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid, 5 mL) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice. The product will precipitate.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol.

Key Chemical Reactions

The reactivity of this compound is dominated by two primary features: the photoisomerization of the azo bond and the chemical transformations of the nitro group.

Photoisomerization: A Light-Driven Molecular Switch

Upon irradiation with UV light, the thermodynamically more stable trans-4-nitroazobenzene undergoes isomerization to the cis isomer. The reverse reaction can be triggered by irradiation with visible light or by thermal relaxation. This reversible process is the cornerstone of its application as a molecular switch.

Caption: Reversible photoisomerization of this compound.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, providing a synthetic handle for further functionalization. This transformation is valuable for creating more complex azobenzene derivatives for various applications. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Spectroscopic Characterization

A multi-technique spectroscopic approach is necessary for the unambiguous characterization of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying the electronic transitions in azobenzenes and for monitoring the photoisomerization process.

-

trans-4-Nitroazobenzene: Exhibits a strong π-π* transition in the UV region (around 320-350 nm) and a weaker, lower-energy n-π* transition in the visible region (around 450 nm).

-

cis-4-Nitroazobenzene: The π-π* band is blue-shifted and has a lower intensity, while the n-π* band may be more prominent.

Experimental Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy

Causality: The distinct absorption spectra of the trans and cis isomers allow for the ratiometric monitoring of the isomerization process. By irradiating the sample at a wavelength that primarily excites the trans isomer and monitoring the change in absorbance at the λmax of both isomers, the kinetics of the isomerization can be determined.

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile).

-

Record the initial UV-Vis spectrum of the solution (predominantly the trans isomer).

-

Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm) for a set period.

-

Record the UV-Vis spectrum again to observe the changes corresponding to the formation of the cis isomer.

-

To observe the reverse isomerization, irradiate the solution with visible light (e.g., >420 nm) or leave it in the dark to thermally relax, taking spectra at regular intervals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1520 | Asymmetric NO₂ stretch |

| ~1345 | Symmetric NO₂ stretch |

| ~1400 | N=N stretch (often weak) |

| ~850 | p-disubstituted C-H bend |

Self-Validation: The presence of strong absorption bands around 1520 cm⁻¹ and 1345 cm⁻¹ is a key diagnostic indicator for the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the nine aromatic protons. The symmetry of the molecule will lead to overlapping signals.

-

Protons on the nitro-substituted ring: These protons will be significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected to be the most deshielded, appearing as a doublet around 8.3-8.4 ppm. The protons meta to the nitro group will appear as a doublet around 8.0-8.1 ppm.

-

Protons on the unsubstituted ring: The protons ortho to the azo group will appear as a doublet around 7.9-8.0 ppm. The protons meta and para to the azo group will likely appear as a multiplet in the range of 7.4-7.6 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for the different carbon environments.

-

Carbons on the nitro-substituted ring: The carbon bearing the nitro group (ipso-carbon) will be highly deshielded. The other carbons will also be deshielded relative to benzene.

-

Carbons on the unsubstituted ring: The chemical shifts will be closer to those of benzene, with the carbon attached to the azo group being the most affected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺·): A prominent peak at m/z = 227, corresponding to the molecular weight of this compound.

-

Key Fragments:

-

m/z = 181: Loss of NO₂ (·NO₂) from the molecular ion.

-

m/z = 152: Loss of N₂ from the [M-NO₂]⁺ fragment.

-

m/z = 105: Phenyl diazonium cation [C₆H₅N₂]⁺.

-

m/z = 77: Phenyl cation [C₆H₅]⁺.

-

Workflow for Mass Spectrometry Analysis:

Caption: General workflow for mass spectrometry analysis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3][4]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Contact: Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This compound is a versatile molecule with a rich photochemistry and serves as a fundamental building block for a wide range of applications. A thorough understanding of its chemical properties and the application of a multi-faceted spectroscopic characterization approach are crucial for its successful utilization in research and development. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical experimental protocols to aid researchers in their work with this important compound.

References

-

ResearchGate. (2012). Synthesis and Characterization of 4-(4-Nitro benzene azo )-3- amino benzoic acid Complexes With Selected Metal Ions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Spectroscopy of a-Nitroazobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, spectroscopic properties, and synthesis of a-nitroazobenzene isomers. As a class of photoresponsive molecules, nitroazobenzenes are of significant interest in the development of molecular switches, smart materials, and photopharmacology. This document delves into the foundational principles of their isomerization, detailed characterization protocols, and the causal relationships behind their unique physicochemical behaviors.

Introduction: The Azobenzene Core and the Influence of the Nitro Group

Azobenzene and its derivatives are archetypal photoswitches, capable of reversible isomerization between a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light.[1][2] This photoisomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzenes valuable components in light-addressable systems.[2]

The introduction of a nitro (NO₂) group onto one of the phenyl rings—creating a-nitroazobenzene—profoundly modulates the electronic landscape of the parent molecule. The strong electron-withdrawing nature of the nitro group creates a "push-pull" system, influencing the energy levels of the molecular orbitals involved in the key electronic transitions.[3] This guide will explore the structural and spectroscopic consequences of placing the nitro group at the ortho (2-), meta (3-), and para (4-) positions of the azobenzene scaffold.

Molecular Structure and Isomerization

The defining structural characteristic of a-nitroazobenzene is its ability to exist as two distinct geometric isomers, the trans-(E) and cis-(Z) forms. The transition between these states is the basis of its function as a molecular switch.

The trans-(E) Isomer: A State of High Stability

The trans isomer is the more thermodynamically stable form. Its structure is characterized by a nearly planar conformation, with the two phenyl rings situated on opposite sides of the N=N double bond. This planarity allows for maximum π-conjugation across the molecule, contributing to its stability.[1]

The cis-(Z) Isomer: A Metastable, Non-Planar State

Upon absorption of UV-A or specific visible light, the trans isomer undergoes isomerization to the higher-energy cis form. In this configuration, the phenyl rings are on the same side of the azo bridge, leading to significant steric hindrance. To alleviate this strain, the molecule adopts a non-planar, twisted geometry. This disruption of planarity reduces π-conjugation and is a key factor in the distinct spectroscopic properties of the cis isomer.[1][4]

The isomerization process results in a notable change in the distance between the carbon atoms at the 4 and 4' positions, contracting from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[2]

Caption: Reversible photoisomerization of a-nitroazobenzene.

Structural Parameters

Table 1: Representative Calculated Bond Lengths and Angles for Nitroazobenzene Isomers.

| Parameter | trans Isomer (Representative Value) | cis Isomer (Representative Value) | Causality and Insight |

|---|---|---|---|

| Bond Lengths (Å) | |||

| N=N | ~1.25 | ~1.21 | The N=N bond is slightly shorter in the cis isomer, reflecting changes in hybridization and electronic distribution upon twisting. |

| C-N (azo) | ~1.42 | ~1.43 | The C-N bond can lengthen slightly in the cis isomer due to the loss of coplanarity and reduced resonance. |

| C-N (nitro) | ~1.47 | ~1.47 | This bond length is less affected by isomerization and is typical for a C-N single bond between an sp² carbon and the nitro group. |

| N-O | ~1.23 | ~1.23 | The N-O bond lengths are characteristic of the nitro group and are largely independent of the azo bridge conformation. |

| **Bond Angles (°) ** | |||

| C-N=N | ~114 | ~122 | The C-N=N angle opens significantly in the cis isomer to accommodate steric strain between the phenyl rings. |

| **Dihedral Angles (°) ** |

| C-N=N-C | ~180 | ~0-10 | This dihedral angle is the defining feature of isomerization. The trans isomer is planar, while the cis isomer is severely twisted from planarity. |

Note: These values are representative and compiled from computational studies on closely related substituted azobenzenes.[4][5] Actual experimental values may vary.

Spectroscopic Characterization

The distinct electronic and vibrational states of the trans and cis isomers give rise to unique spectroscopic signatures, which are essential for their identification and for monitoring the isomerization process.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the primary tool for studying the photoisomerization of a-nitroazobenzene. The spectra are dominated by two key electronic transitions.[3]

-

π → π* Transition: This is a high-intensity absorption band, typically found in the UV region for the trans isomer. It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position of this band is sensitive to the extent of conjugation in the molecule.

-

n → π* Transition: This is a lower-intensity, formally forbidden transition in the visible region. It involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital.

Upon trans-to-cis isomerization, the following spectral changes are typically observed:

-

The intense π → π* band of the trans isomer decreases in intensity and experiences a hypsochromic (blue) shift. This is a direct consequence of the loss of planarity and reduced conjugation in the cis form.[2]

-

The weak n → π* band becomes more allowed in the less symmetric cis isomer, leading to an increase in its intensity.[2]

The position of the nitro group (ortho, meta, or para) and the polarity of the solvent significantly influence the absorption maxima (λmax). The "push-pull" nature of p-nitroazobenzene, for example, leads to a bathochromic (red) shift of the π → π* band compared to unsubstituted azobenzene.[3] Solvent polarity can further shift these bands; polar solvents tend to stabilize the more polar excited state, leading to red shifts.[3]

Table 2: Expected UV-Vis Absorption Characteristics of a-Nitroazobenzene Isomers.

| Isomer | Transition | trans Form (λmax, nm) | cis Form (λmax, nm) | Key Observations |

|---|---|---|---|---|

| o/m/p-Nitroazobenzene | π → π* | ~320-350 (High ε) | ~280 (Low ε) | Strong absorption in the UV for the trans isomer. |

| o/m/p-Nitroazobenzene | n → π* | ~440 (Low ε) | ~440 (Higher ε) | Weak, visible absorption that intensifies in the cis form. |

Note: ε represents the molar extinction coefficient. These are typical ranges; specific values depend on the isomer and solvent.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for confirming the presence of key functional groups. For a-nitroazobenzene, the most diagnostic peaks are those associated with the nitro group.

-

NO₂ Asymmetric Stretch: A strong, characteristic band typically appears in the 1500-1560 cm⁻¹ region.

-

NO₂ Symmetric Stretch: Another strong band is found in the 1330-1370 cm⁻¹ region.

Other important regions include:

-

Aromatic C=C Stretch: Medium intensity peaks from 1450-1600 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

C-H Out-of-Plane Bending: Bands in the 690-900 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings.

Table 3: Key IR Vibrational Frequencies for a-Nitroazobenzene.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Significance |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Confirms presence of aromatic rings. |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong | Diagnostic for the nitro group. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | Skeletal vibrations of the phenyl rings. |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong | Diagnostic for the nitro group. |

| C-N Stretch | 1100 - 1300 | Medium | Associated with both the C-N(O₂) and C-N= bonds. |

| Aromatic C-H Bending | 690 - 900 | Strong | Can help determine ring substitution patterns. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the specific isomer (ortho, meta, para) and for quantifying the cis/trans ratio in a sample.

¹H NMR Spectroscopy:

-

The aromatic protons typically resonate in the range of 7.0-8.5 ppm .

-

The electron-withdrawing nitro group strongly deshields protons that are ortho and para to it. Protons on the nitro-substituted ring will therefore generally appear at a higher chemical shift (downfield) compared to those on the unsubstituted ring.[6]

-

The chemical shifts of the protons change upon isomerization due to the different anisotropic effects of the phenyl rings in the cis and trans geometries. This allows for the integration of distinct signals to determine the isomeric ratio.

¹³C NMR Spectroscopy:

-

Aromatic carbons resonate between 110-150 ppm .

-

The carbon atom directly attached to the nitro group (ipso-carbon) is typically found far downfield, often around 148 ppm .[6]

-

The carbons of the azo bridge (C-N=) are also distinct.

-

Like in ¹H NMR, the chemical shifts of the carbons differ between the cis and trans isomers, allowing for their differentiation and quantification.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a-Nitroazobenzene.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹H | Protons on unsubstituted ring | 7.2 - 7.8 | Typical aromatic region. |

| Protons ortho to -NO₂ | 8.2 - 8.4 | Strong deshielding by the electron-withdrawing nitro group.[6] | |

| Protons meta to -NO₂ | 7.5 - 7.7 | Moderate deshielding. | |

| Protons para to -NO₂ | 7.7 - 7.9 | Strong deshielding due to resonance effects. | |

| ¹³C | Carbons on unsubstituted ring | 120 - 132 | Standard aromatic carbon range. |

| C-NO₂ (ipso) | ~148 | Highly deshielded by the attached nitro group.[6] | |

| Carbons ortho/para to -NO₂ | 123 - 135 | Affected by the electron-withdrawing nature of the nitro group. |

| | C-N=N | 145 - 155 | Deshielded due to attachment to the electronegative azo group. |

Experimental Protocols

The synthesis and characterization of a-nitroazobenzene isomers require standard organic chemistry laboratory techniques. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of a-Nitroazobenzene Isomers

The most common method for synthesizing unsymmetrical azobenzenes is via a diazotization-azo coupling reaction.[1] The general workflow involves the diazotization of a nitroaniline followed by coupling with a suitable aromatic partner.

Caption: General workflow for the synthesis of a-nitroazobenzene.

Protocol for 4-Nitroazobenzene (para-isomer):

-

Diazotization of 4-Nitroaniline:

-

In a beaker, dissolve a specific molar amount of 4-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

-

Azo Coupling:

-

In a separate, larger beaker, dissolve an equimolar amount of aniline in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution to the aniline solution. A colored precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.

-

Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure crystals of this compound.

-

This protocol can be adapted for the ortho- and meta- isomers by starting with 2-nitroaniline or 3-nitroaniline, respectively.[1]

Spectroscopic Characterization Protocol

-

Sample Preparation:

-

UV-Vis: Prepare a dilute solution (~10⁻⁵ M) of the purified a-nitroazobenzene isomer in a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile).

-

FTIR: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or run the analysis as a thin film on a salt plate.

-

NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

-

Data Acquisition:

-

UV-Vis: Record the absorption spectrum from 200-700 nm to observe both the π→π* and n→π* transitions. To study the cis isomer, irradiate the cuvette containing the trans isomer with a UV lamp (e.g., 365 nm) and record spectra at intervals until a photostationary state is reached.

-

FTIR: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

NMR: Acquire ¹H and ¹³C NMR spectra using a standard high-field NMR spectrometer.

-

-

Data Analysis:

-

UV-Vis: Identify the λmax for the π→π* and n→π* transitions for both the trans isomer and the photostationary state.

-

FTIR: Assign the major peaks, paying close attention to the strong characteristic stretches of the NO₂ group.

-

NMR: Assign all proton and carbon signals using chemical shift theory, coupling patterns, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC). Integrate signals to determine isomeric purity or ratios.

-

Conclusion

The a-nitroazobenzene isomers represent a fascinating class of molecules where a single, powerful electron-withdrawing group dictates the core photophysical and structural properties. Understanding the distinct molecular geometries of the cis and trans isomers is fundamental to interpreting their unique spectroscopic signatures. This guide has outlined the key structural features and provided a framework for their synthesis and characterization using UV-Vis, IR, and NMR spectroscopy. The protocols and data presented herein serve as a foundational resource for researchers aiming to harness the photoswitchable nature of nitroazobenzenes in advanced materials and therapeutic applications.

References

-

Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing. Retrieved from [Link]

- Iftime, G., Natansohn, A., & Rochon, P. (2001). Synthesis and Characterization of Two Chiral Azobenzene-Containing Copolymers. Macromolecules, 35(2), 365–369.

-

ResearchGate. (n.d.). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Retrieved from [Link]

-

Izvestiya Vuzov. Applied Chemistry and Biotechnology. (2020). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Retrieved from [Link]

-

Izvestiya Vuzov. Applied Chemistry and Biotechnology. (n.d.). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Retrieved from [Link]

- Whitten, D. G. (1990). An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-nitroazobenzene.

-

DORAS | DCU Research Repository. (n.d.). Conor_Tonra_20130724083924.pdf. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroazobenzene. Retrieved from [Link]

-

ResearchSquare. (2023). Theoretical study of cis-trans isomer of 2-hydroxy-5-methyl-2'-nitroazobenzene: DFT insight. Retrieved from [Link]

-

Zenodo. (n.d.). 2',4'-dihydroxyazobenzene and 2-carboxy-2'-hydroxyazonaphthol for dyeing of jute fabric. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-nitroazobenzene (C12H9N3O2). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). Control over molecular motion using the cis–trans photoisomerization of the azo group. Retrieved from [Link]

-

Quora. (2018). How can we prepare nitrobenzene from aniline? Why can't we directly oxidize it?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2018). Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Synthesis and Characterization of 4-(4-Nitro benzene azo )-3- amino benzoic acid Complexes With Selected Metal Ions. Retrieved from [Link]

-

Scribd. (n.d.). Kinetics of The Cis-Trans Isomerization of 4-Anilino-4'-Nitroazobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). trans 4 nitro 4 0 dimethylamino azobenzene (NDAB). Retrieved from [Link]

-

Journal of Molecular Modelling. (2023). Theoretical study of cis-trans isomer of 2-hydroxy-5-methyl-2'-nitroazobenzene: DFT insight. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 4-[N-ethyl-N-(2-methacryloxyethyl)]-4'-nitroazobenzene (1a) and polydodecylmethacrylate (1b). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis spectroscopy of the four azobenzene molecules in different.... Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing aniline from nitrobenzene.

-

Quora. (2018). How is nitro benzene converted to aniline?. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-hydroxyazobenzene. Retrieved from [Link]

-

ACS Publications. (n.d.). Solvent effects on the thermal cis-trans isomerization and charge-transfer absorption of 4-(diethylamino)-4'-nitroazobenzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Energetic 3-Nitro-1,2,4-oxadiazoles. Retrieved from [Link]

-

Vedantu. (n.d.). How aniline is obtained from nitrobenzene class 12 chemistry CBSE. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 4 Plot of 1-iodo-4-nitrobenzene (I-NB) conversion, and yields of.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. longdom.org [longdom.org]

- 4. Structure of 2-nitro-2’-hydroxy-5’-methylazobenzene: Theoretical and spectroscopic study | Fedorova | Fine Chemical Technologies [finechem-mirea.ru]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

A-Nitroazobenzene in Solution: A Technical Guide to Solubility in Common Organic Solvents

Introduction

a-Nitroazobenzene, a member of the azobenzene family of compounds, is characterized by the presence of a nitro group, which significantly influences its physicochemical properties. As a "push-pull" molecule, with the electron-withdrawing nitro group at one end of the conjugated system, its interaction with solvents is of paramount importance for a wide range of applications, from dye chemistry to materials science and drug development. Understanding the solubility of a-nitroazobenzene in various organic solvents is a critical first step in reaction design, purification, and formulation.

This in-depth technical guide provides a comprehensive overview of the solubility of a-nitroazobenzene in common organic solvents. Moving beyond a simple list of data, this document delves into the underlying principles that govern its solubility, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their work. We will explore the interplay of solvent polarity, solute-solvent interactions, and molecular structure to build a predictive understanding of a-nitroazobenzene's behavior in solution.

Physicochemical Properties of a-Nitroazobenzene

To comprehend the solubility of a-nitroazobenzene, it is essential to first consider its key molecular properties.

| Property | Value | Source |

| Chemical Formula | C₁₂H₉N₃O₂ | [1] |

| Molecular Weight | 227.22 g/mol | [1] |

| Melting Point | 132-134 °C | [1] |

| Appearance | Orange-red crystals | [1] |

| Dipole Moment | ~4.4 D (for 4-nitroazobenzene) | [1] |

The significant dipole moment of this compound, a positional isomer of a-nitroazobenzene, underscores the polar nature of the molecule, primarily due to the strongly electron-withdrawing nitro group. This polarity is a key determinant of its solubility characteristics.

Theoretical Framework: The Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The dissolution process can be conceptualized in three steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

For dissolution to occur, the energy released in the formation of solute-solvent interactions must be sufficient to compensate for the energy required to break the solute-solute and solvent-solvent interactions.

Solubility Profile of a-Nitroazobenzene

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Solvents | Hexane, Cyclohexane, Benzene, Toluene | Soluble | The large, non-polar azobenzene backbone dominates the molecule's character, leading to favorable van der Waals interactions with non-polar solvents. Unsubstituted azobenzene is known to be soluble in these solvents.[1] |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can effectively solvate both the non-polar and polar regions of the a-nitroazobenzene molecule. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents possess a significant dipole moment and can engage in strong dipole-dipole interactions with the polar nitro group of a-nitroazobenzene. The absence of acidic protons prevents strong hydrogen bonding with the nitro group's oxygen atoms, which can sometimes hinder solubility.[3] |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | While these solvents are polar, their ability to form strong hydrogen bonds with themselves can make it energetically less favorable to create a cavity for the relatively large a-nitroazobenzene molecule. However, the nitro group can act as a hydrogen bond acceptor, leading to some degree of solubility.[4] |

| Water | - | Insoluble | The large hydrophobic surface area of the two phenyl rings and the azo bridge far outweighs the polarity of the single nitro group, making it energetically unfavorable to dissolve in the highly hydrogen-bonded network of water.[1] |

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise quantitative solubility data, experimental determination is necessary. The following protocol outlines a standard method for determining the solubility of a-nitroazobenzene in a given organic solvent.

Materials and Equipment:

-

a-Nitroazobenzene (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a-nitroazobenzene.

Detailed Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid a-nitroazobenzene to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath. The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Determine the concentration of a-nitroazobenzene in the diluted solutions using a pre-validated analytical method, such as UV-Vis spectrophotometry (by creating a standard curve of absorbance vs. concentration) or HPLC.

-

Calculate the concentration of the original saturated solution, which represents the solubility of a-nitroazobenzene in that solvent at the specified temperature.

-

Safety and Handling

a-Nitroazobenzene should be handled with appropriate safety precautions in a well-ventilated laboratory.[5] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The solubility of a-nitroazobenzene in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. As a "push-pull" molecule, it exhibits a broad range of solubilities, being generally soluble in non-polar and polar aprotic solvents, and less so in polar protic solvents and water. This guide provides a foundational understanding of these principles and a practical framework for the experimental determination of its solubility. For researchers and developers, a thorough grasp of these concepts is indispensable for the successful application of a-nitroazobenzene in their respective fields.

References

-

(2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved from [Link]

-

(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Diablo Valley College. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. Retrieved from [Link]

-

(n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

-

(n.d.). Solubility of organic compounds (video). Khan Academy. Retrieved from [Link]

- (2005, October 10). Material Safety Data Sheet. ScienceLab.com.

- Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity.

-

(n.d.). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Aqueous Solubility. Creative Biolabs. Retrieved from [Link]

-

(2023, August 31). Solubility of Organic Compounds. University of Calgary. Retrieved from [Link]

-

Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. ResearchGate. Retrieved from [Link]

-

(n.d.). Acetonitrile as solvent for protein interaction analysis. PubMed. Retrieved from [Link]

-

(n.d.). Polar aprotic solvent. Wikipedia. Retrieved from [Link]

-

(n.d.). 4.4 Solubility. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetonitrile as solvent for protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Azobenzene | 103-33-3 [chemicalbook.com]

Thermal Stability and Degradation Profile of a-Nitroazobenzene

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of a-nitroazobenzene. While direct and exhaustive studies on a-nitroazobenzene are limited, this document synthesizes foundational principles from the thermal decomposition of its core constituents—azobenzene and nitroaromatic compounds—to construct a scientifically grounded model of its behavior at elevated temperatures. We will explore the primary mechanistic pathways, including azo bond homolysis, C-NO₂ bond scission, and nitro-nitrito isomerization, and identify the probable degradation products. This guide includes detailed experimental protocols for thermal analysis, leveraging techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), to provide a self-validating framework for researchers. The content is designed to equip researchers, chemists, and drug development professionals with the expert insights and practical methodologies required for the safe handling and application of this and related compounds.

Introduction: The Dichotomy of the a-Nitroazobenzene Structure

a-Nitroazobenzene is a bichromophoric molecule characterized by the presence of both an azo bridge (-N=N-) and a nitro group (-NO₂) attached to separate phenyl rings. This structure places it at the intersection of two well-studied classes of organic compounds: azo dyes and nitroaromatics. The azo group is renowned for its photoisomeric properties, forming the basis of molecular switches and photosensitive materials.[1][2] The nitroaromatic moiety, conversely, is a classic electron-withdrawing group and a key component in many energetic materials, known for its susceptibility to thermal decomposition.[3][4]

The thermal stability of a-nitroazobenzene is therefore not governed by a single feature but by the interplay between the azo linkage and the nitro substituent. Understanding this interplay is critical for applications ranging from high-temperature dye synthesis to assessing the safety profile of pharmaceuticals or materials containing this structural motif. The electron-withdrawing nature of the nitro group can significantly influence the electronic structure of the entire molecule, thereby affecting the bond dissociation energies of both the C-N and N=N bonds.[4] This guide will deconstruct the thermal behavior by examining the established principles of its constituent parts and proposing a unified degradation model.

Caption: Molecular structure of trans-a-nitroazobenzene.

Foundational Principles of Thermal Decomposition

To predict the thermal degradation of a-nitroazobenzene, we must first understand the behavior of its parent structures.

Thermal Lability of the Azobenzene Core

The thermal decomposition of unsubstituted azobenzene in the gas phase is a well-documented unimolecular process.[5][6] The primary and rate-determining step is the homolytic cleavage of the C-N bonds, which are weaker than the N=N double bond itself. This process typically occurs at temperatures exceeding 350°C and results in the formation of phenyl radicals and molecular nitrogen.[7][8]

Reaction: C₆H₅-N=N-C₆H₅ → 2 C₆H₅• + N₂

The resulting phenyl radicals are highly reactive and can participate in a variety of secondary reactions, including hydrogen abstraction from other molecules or recombination to form biphenyl. In the context of a-nitroazobenzene, this pathway would lead to the formation of phenyl and nitrophenyl radicals.

Decomposition Mechanisms of Nitroaromatic Compounds

Nitroaromatic compounds possess characteristic thermal degradation pathways that are largely dictated by the robust C-NO₂ bond.[3] Studies on nitrobenzene and related molecules have identified two principal initiation mechanisms at high temperatures[9][10][11]:

-

Direct C-NO₂ Bond Homolysis: This is often the dominant pathway at very high temperatures (e.g., >800°C), involving the direct cleavage of the carbon-nitro bond to yield an aryl radical and nitrogen dioxide (NO₂).[10] Reaction: Ar-NO₂ → Ar• + NO₂

-

Nitro-Nitrito Isomerization: This pathway involves an intramolecular rearrangement where the nitro group (-NO₂) converts to a more labile nitrite group (-O-N=O). The subsequent cleavage of the much weaker ArO-NO bond is rapid, producing an aryloxy radical and nitric oxide (NO).[9][11] This mechanism can become significant at lower temperatures compared to direct C-NO₂ scission. Reaction: Ar-NO₂ → [Ar-O-N=O] → ArO• + NO

The presence of a nitro group makes nitroaromatic compounds resistant to oxidative degradation but susceptible to these specific thermal decomposition routes, which can be autocatalytic and lead to thermal runaway events.[3][4]

Proposed Thermal Degradation Pathways of a-Nitroazobenzene

Based on the foundational principles above, the thermal decomposition of a-nitroazobenzene is likely a competitive process involving at least two primary initiation pathways. The specific conditions (temperature, pressure, phase) will dictate the dominant mechanism.

Caption: Competing primary degradation pathways for a-nitroazobenzene.

Pathway A: Azo Bond Homolysis

This pathway mirrors the decomposition of azobenzene. Cleavage of the two C-N bonds flanking the azo group releases stable molecular nitrogen and two distinct aryl radicals: a phenyl radical and a 4-nitrophenyl radical.

-

Initiation: C₆H₅-N=N-C₆H₄NO₂ → C₆H₅• + •C₆H₄NO₂ + N₂

-

Propagation/Termination: The resulting radicals can engage in complex secondary reactions:

-

Recombination: C₆H₅• + •C₆H₄NO₂ → C₆H₅-C₆H₄NO₂ (4-Nitro-1,1'-biphenyl)

-

Dimerization: 2 C₆H₅• → C₁₂H₁₀ (Biphenyl)

-

Hydrogen Abstraction: C₆H₅• + RH → C₆H₆ + R•

-

Pathway B: C-NO₂ Bond Homolysis / Isomerization

This pathway follows the typical decomposition of a nitroaromatic compound. The initial step would be either the direct cleavage of the C-NO₂ bond or the isomerization to a nitrite followed by O-NO bond cleavage.

-

Initiation (Direct Cleavage): C₆H₅-N=N-C₆H₄NO₂ → C₆H₅-N=N-C₆H₄• + NO₂

-

Initiation (Isomerization): C₆H₅-N=N-C₆H₄NO₂ → C₆H₅-N=N-C₆H₄O• + NO

The 4-(phenylazo)phenyl or 4-(phenylazo)phenoxy radicals are large, resonance-stabilized species that would subsequently undergo further fragmentation or polymerization. The released nitrogen oxides (NO₂ and NO) are highly reactive and can act as catalysts or participate in secondary oxidation reactions, complicating the final product mixture.[12]

Expected Degradation Products

A comprehensive analysis would likely identify a complex mixture of products. Based on the proposed pathways, the expected product classes are summarized in the table below.

| Product Class | Specific Examples | Originating Pathway |

| Gaseous Products | Nitrogen (N₂), Nitrogen Dioxide (NO₂), Nitric Oxide (NO) | A & B |

| Aromatic Hydrocarbons | Benzene, Biphenyl | A |

| Nitrated Aromatics | Nitrobenzene, 4-Nitro-1,1'-biphenyl | A & B |

| Phenolic Compounds | Phenol, Nitrophenols | B (Isomerization route) |

| High M.W. Products | Tars, Polymeric materials | A & B (Radical polymerization) |

Experimental Workflow for Thermal Analysis

To empirically determine the thermal stability and degradation products of a-nitroazobenzene, a multi-faceted analytical approach is required. Thermogravimetric Analysis (TGA) coupled with an evolved gas analysis technique like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) is the gold standard.

Protocol: TGA-MS Analysis of a-Nitroazobenzene

This protocol outlines a self-validating system for characterizing thermal decomposition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of a-nitroazobenzene powder into a ceramic or alumina TGA crucible.

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Instrument Setup (TGA):

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

-

Set the heating program: Ramp from ambient temperature (e.g., 30°C) to an upper limit (e.g., 600°C) at a controlled rate (e.g., 10°C/min). A slower heating rate can help resolve overlapping decomposition events.[13]

-

-

Instrument Setup (MS):

-

Ensure the heated transfer line connecting the TGA furnace outlet to the MS inlet is maintained at a high temperature (e.g., 200-250°C) to prevent condensation of evolved products.

-

Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-300 amu) in electron impact (EI) mode.

-

-

Data Acquisition:

-

Start the TGA heating program and MS data acquisition simultaneously.

-

Record the sample weight loss as a function of temperature (TGA curve) and time.

-

Record the mass spectra of the evolved gases as a function of time/temperature.

-

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum weight loss rate (from the derivative thermogravimetric, DTG, curve). These values provide quantitative data on thermal stability.

-

MS Data: Correlate the ion currents for specific m/z values with the weight loss events from the TGA curve. For example, an increase in the signal for m/z = 28 (N₂) coinciding with a major weight loss event strongly supports Pathway A. Similarly, detection of m/z = 46 (NO₂) or m/z = 30 (NO) would support Pathway B.

-

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal decomposition of trans-azobenzene in the gas phase - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. Thermal decomposition of trans-azobenzene in the gas phase - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. DSpace [repository.kaust.edu.sa]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

The Enigmatic Dance of Light and Structure: A Technical Guide to the Photoisomerization Quantum Yield of a-Nitroazobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Potential of a Nitro Group

In the realm of photopharmacology and materials science, azobenzenes are celebrated for their light-induced reversible isomerization between the thermally stable trans (E) and metastable cis (Z) forms. This molecular dance, orchestrated by photons, allows for the precise spatiotemporal control of biological processes and material properties. The introduction of substituents onto the azobenzene scaffold is a key strategy for tuning its photochemical properties, including absorption wavelengths and the efficiency of photoisomerization, quantified by the quantum yield (Φ).

Among the myriad of possible substitutions, the placement of a nitro group at the ortho position (a-nitroazobenzene or 2-nitroazobenzene) presents a particularly intriguing case. The ortho-nitro group exerts a unique combination of steric and electronic effects that profoundly influences the molecule's photochemical behavior. This guide, intended for researchers and professionals in drug development and materials science, delves into the core principles governing the photoisomerization quantum yield of a-nitroazobenzene, providing both the theoretical framework and a practical guide to its experimental determination. While direct, experimentally determined quantum yield values for a-nitroazobenzene are not extensively reported in the literature, this guide will equip the reader with the fundamental knowledge and methodologies to investigate this and other photoswitchable molecules.

The Essence of Photoisomerization: A Tale of Two Isomers

The photochromism of azobenzene derivatives is rooted in the reversible E/Z isomerization around the central N=N double bond.[1] The trans isomer is typically planar and thermodynamically more stable, while the bent cis isomer is less stable and will thermally revert to the trans form in the dark.[1]

The process is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. For azobenzenes, two main absorption bands are relevant: a strong π→π* transition in the UV region and a weaker, symmetry-forbidden n→π* transition in the visible region.[2] The subsequent relaxation from the excited state can lead to either the original isomer or its counterpart, with the quantum yield representing the efficiency of this transformation.

The quantum yield (Φ) is a dimensionless quantity defined as the ratio of the number of molecules undergoing a specific photochemical event (e.g., trans to cis isomerization) to the number of photons absorbed by the system.[3]

Accurate determination of the quantum yield is paramount for the rational design of photoswitchable systems, as it dictates the light dosage required to achieve a desired effect.

Mechanistic Pathways: Rotation vs. Inversion

Two primary mechanisms have been proposed for the photoisomerization of azobenzenes: rotation and inversion.[4]

-

Rotation: This pathway involves the twisting of the N=N double bond in the excited state, leading to a perpendicular transition state from which the molecule can relax to either the E or Z isomer.

-

Inversion: This mechanism involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization, leading to the inversion of the substituent.

The operative mechanism can be influenced by factors such as the excitation wavelength, solvent viscosity, and the nature of the substituents.[2][5]

The Ortho-Nitro Conundrum: Steric and Electronic Perturbations

The introduction of a nitro group at the ortho position of the azobenzene core introduces significant steric and electronic perturbations that modulate its photochemical properties.

-

Electronic Effects: The nitro group is a strong electron-withdrawing group. Its presence can influence the energy levels of the n→π* and π→π* transitions, potentially red-shifting the absorption bands and altering the excited-state lifetimes.[6] This can impact the optimal wavelength for isomerization and the overall quantum yield.

-

Steric Effects: The bulky nitro group in the ortho position can induce a twist in the ground state of the trans isomer, deviating from the typical planar geometry. This steric hindrance can affect the energy barrier for both photoisomerization and thermal back-isomerization.[7] Ortho-substitution has been shown to influence the separation of the n→π* absorption bands of the E and Z isomers, which is crucial for achieving high photoconversions with visible light.[8][9]

The interplay of these effects in a-nitroazobenzene makes it a fascinating subject for photochemical investigation, with the potential for unique switching characteristics.

Quantifying the Switch: Experimental Determination of the Photoisomerization Quantum Yield

The determination of the photoisomerization quantum yield is a meticulous process that requires careful experimental design and data analysis. The most common and reliable method involves chemical actinometry to measure the photon flux of the light source, coupled with UV-Vis spectroscopy to monitor the progress of the isomerization reaction.[3]

The Principle of Chemical Actinometry

Chemical actinometry utilizes a chemical reaction with a well-characterized and stable quantum yield to determine the photon flux of a light source.[3] The ferrioxalate actinometer (potassium ferrioxalate) is a widely used standard, sensitive over a broad spectral range.[3]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for determining the trans→cis photoisomerization quantum yield of a-nitroazobenzene.

Diagram of the Experimental Workflow:

Sources

- 1. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoisomerization in different classes of azobenzene. | Semantic Scholar [semanticscholar.org]

- 5. longdom.org [longdom.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Controlling azobenzene photoswitching through combined ortho -fluorination and -amination - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07308A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

a-Nitroazobenzene excited state dynamics and lifetime

An In-Depth Technical Guide to the Excited-State Dynamics and Lifetime of a-Nitroazobenzene

Abstract

a-Nitroazobenzene and its derivatives represent a critical class of photoresponsive molecules, or "photoswitches," whose utility in fields ranging from pharmacology to materials science is dictated by their behavior upon light absorption. Unlike unsubstituted azobenzene, the introduction of a nitro moiety—a potent electron-withdrawing group—profoundly alters the electronic landscape, leading to complex and competing excited-state deactivation pathways. This guide provides a comprehensive technical overview of the excited-state dynamics of a-nitroazobenzene, moving beyond simple photoisomerization to explore competing processes such as photoreduction. We delve into the ultrafast timescales governing these events, the structural mechanisms at play, and the advanced experimental and computational methodologies required for their elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of how these molecular switches function, with a focus on the causality behind experimental design and the synergy between theoretical and practical approaches.

Introduction: The Significance of a-Nitroazobenzene

The Azobenzene Photoswitch: A Primer on Isomerization

Azobenzene is a quintessential photochromic molecule, capable of reversible isomerization between its thermally stable trans (E) and metastable cis (Z) forms upon irradiation with light.[1] This transformation induces a significant geometric change, which can be harnessed to control biological activity, material properties, or chemical reactions at the molecular level. The process is typically initiated by excitation to the first singlet excited state (S₁), which has nπ* character, or the second, more intense ππ* state (S₂).[2]

Electronic Perturbation via Nitro-Substitution

The addition of a nitro (-NO₂) group to the azobenzene scaffold, as in a-nitroazobenzene (or more specifically, 4-nitroazobenzene), creates what is known as a "push-pull" system, especially when paired with an electron-donating group on the opposite phenyl ring.[3] The nitro group's strong electron-withdrawing nature lowers the energy of the π* molecular orbital. This perturbation has two critical consequences:

-

Red-Shifted Absorption: The ππ* absorption band shifts to longer, more biologically compatible wavelengths, a key advantage for many applications.[3]

-

Altered Excited-State Landscape: The energy gap between the nπ* and ππ* states is reduced, which significantly impacts the deactivation pathways and isomerization efficiency.

Core Photophysical Questions: Isomerization, Competing Pathways, and Lifetimes

Understanding a-nitroazobenzene requires answering several key questions:

-

What is the precise mechanism of isomerization—rotation around the N=N bond, inversion at a nitrogen center, or a hybrid pathway?

-

What are the lifetimes of the key excited states involved in this process?

-

Do other photochemical reactions compete with isomerization?

-

How do environmental factors, such as solvent polarity, influence these dynamics?

This guide will address these questions by synthesizing findings from cutting-edge spectroscopic and computational studies.

The Electronic Landscape: Ground and Excited States

The photochemistry of a-nitroazobenzene is governed by the potential energy surfaces of its ground and low-lying singlet and triplet excited states.

Ground State Properties: trans vs. cis Isomers

The trans isomer is planar and thermodynamically more stable than the non-planar cis isomer. The energy barrier for thermal cis→trans isomerization in the ground state (S₀) is substantial, allowing the cis form to be trapped for extended periods, a prerequisite for a functional switch.

Key Excited States: The Role of nπ and ππ Transitions**

Upon photoexcitation, the molecule is promoted from the ground state (S₀) to one of two key singlet excited states:

-

S₁ (nπ):* This state arises from the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital. This transition is symmetry-forbidden and thus has a low molar absorptivity.

-

S₂ (ππ):* This involves the promotion of an electron from a bonding π to an anti-bonding π* orbital. This transition is symmetry-allowed, resulting in a strong absorption band.

For push-pull azobenzenes, photoisomerization proceeds efficiently even upon S₂ excitation, in apparent violation of Kasha's rule. This is because the molecule rapidly relaxes from S₂ to S₁, from which the isomerization primarily occurs.[4] However, the journey is not always direct, often involving complex passages through conical intersections—points where potential energy surfaces cross, facilitating ultra-rapid, non-radiative decay.[5]

Jablonski Diagram for a-Nitroazobenzene

The following diagram illustrates the primary photophysical and photochemical pathways available to a-nitroazobenzene upon excitation. It includes absorption, internal conversion (IC), photoisomerization, and the competing photoreduction pathway.

Caption: Key electronic states and deactivation pathways for a-nitroazobenzene.

Probing Ultrafast Dynamics: Experimental Methodologies

Resolving the fleeting events that follow photoexcitation requires techniques with femtosecond (10⁻¹⁵ s) time resolution.

Principle of Transient Absorption (TA) Spectroscopy

TA spectroscopy is a powerful pump-probe technique used to track excited-state populations over time.[6]

-

Pump Pulse: An intense, ultrashort laser pulse excites a significant fraction of the molecules in a sample to an electronic excited state.

-